2-((1H-imidazol-4-yl)amino)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(1H-imidazol-5-ylamino)ethanol |
InChI |
InChI=1S/C5H9N3O/c9-2-1-7-5-3-6-4-8-5/h3-4,7,9H,1-2H2,(H,6,8) |
InChI Key |
NKNODUHXIHCBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)NCCO |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis of the Chemical Compound
Spectroscopic analysis provides fundamental insights into the molecular framework of 2-((1H-imidazol-4-yl)amino)ethanol, confirming the presence of key functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H-NMR: In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons on the imidazole (B134444) ring would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The C2-H proton of the imidazole ring usually presents as a singlet, while the C5-H proton would also be a singlet. The methylene (B1212753) protons of the ethanolamine (B43304) side chain (-CH₂-N- and -CH₂-O-) would likely appear as triplets in the upfield region, due to coupling with each other, with chemical shifts around δ 3.0-4.0 ppm. The protons of the amine (N-H) and hydroxyl (O-H) groups are expected to show broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton. The imidazole ring carbons would resonate in the downfield region, typically between δ 115 and 140 ppm. The carbon atom attached to the amino group (C4) would be distinguishable from the other ring carbons. The two carbons of the ethanolamine side chain would appear in the upfield region, with the carbon bonded to the oxygen atom (-CH₂-O) resonating at a lower field (around δ 60 ppm) compared to the carbon bonded to the nitrogen atom (-CH₂-N) (around δ 40-50 ppm).
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Imidazole C2-H | ~7.5 (s) | ~135 |
| Imidazole C4 | - | ~138 |
| Imidazole C5-H | ~6.8 (s) | ~115 |
| N-CH₂ | ~3.2 (t) | ~45 |
| O-CH₂ | ~3.7 (t) | ~62 |
| N-H (imidazole) | Variable (broad s) | - |
| N-H (amino) | Variable (broad s) | - |
| O-H | Variable (broad s) | - |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations. Specifically, the N-H stretching of the imidazole ring and the secondary amine, as well as the O-H stretching of the alcohol, contribute to this region. The C-H stretching vibrations of the imidazole ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the imidazole ring are expected in the 1500-1650 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range, and the C-O stretching of the primary alcohol would appear as a strong band around 1050-1150 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| O-H and N-H stretching | 3200-3600 (broad) |
| C-H stretching (aromatic and aliphatic) | 2850-3100 |
| C=C and C=N stretching (imidazole ring) | 1500-1650 |
| C-N stretching | 1250-1350 |
| C-O stretching (primary alcohol) | 1050-1150 (strong) |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₉N₃O), the molecular weight is 127.14 g/mol . google.com In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 128.15. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.
The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules. For instance, the loss of a water molecule (H₂O, 18 Da) from the ethanolamine side chain is a plausible fragmentation. Alpha-cleavage next to the amino group could lead to the loss of a CH₂OH radical (31 Da). Cleavage of the bond between the imidazole ring and the amino group could also occur.
X-ray Crystallography and Diffraction Analysis
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.
Determination of Molecular Conformation and Stereochemistry
Single-crystal X-ray diffraction analysis would precisely determine the bond lengths, bond angles, and torsion angles of this compound. This would reveal the conformation of the ethanolamine side chain relative to the imidazole ring. The planarity of the imidazole ring would be confirmed, and the stereochemistry at the C4 position of the imidazole ring and the stereocenter, if any, in the side chain would be established. For similar imidazole derivatives, the imidazole ring itself is typically planar. nih.gov
Computational and Theoretical Studies of 2 1h Imidazol 4 Yl Amino Ethanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic environment and energetic landscape of 2-((1H-imidazol-4-yl)amino)ethanol.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a 6-31+G(d) basis set or PBE1PBE with a def-2-TZVP basis set are commonly employed for their balance of accuracy and computational efficiency. jmchemsci.com
For this compound, geometry optimization using these methods would calculate the most stable three-dimensional arrangement of its atoms, defining its bond lengths, bond angles, and dihedral angles. The electronic structure analysis reveals the distribution of electrons within the molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com
Studies on analogous imidazole (B134444) derivatives using DFT have shown that the imidazole ring and its substituents are key sites for electronic activity. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. nih.govajchem-a.com
Calculation of Chemical Quantum Descriptors (CQDs)
From the energies of the HOMO and LUMO orbitals obtained through DFT, several Chemical Quantum Descriptors (CQDs) can be calculated. These descriptors quantify various aspects of a molecule's reactivity and stability. jmchemsci.com
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. jmchemsci.com
Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
Computational studies on similar heterocyclic compounds demonstrate that these descriptors are invaluable for comparing the reactivity profiles of different molecules. jmchemsci.com
Table 1: Representative Chemical Quantum Descriptors for an Imidazole Derivative This table presents example data from a related imidazole compound to illustrate the types of descriptors calculated.
| Quantum Chemical Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -6.47 |
| LUMO Energy | ELUMO | - | -3.04 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.43 |
| Ionization Potential | I | -EHOMO | 6.47 |
| Electron Affinity | A | -ELUMO | 3.04 |
| Electronegativity | χ | (I+A)/2 | 4.755 |
| Chemical Hardness | η | (I-A)/2 | 1.715 |
| Global Softness | S | 1/2η | 0.291 |
| Electrophilicity Index | ω | χ²/2η | 6.59 |
Data adapted from studies on analogous compounds for illustrative purposes. ajchem-a.com
Analysis of Molecular Stability and Isomer Energetics
The stability of this compound can be assessed computationally. A larger HOMO-LUMO energy gap, as determined by DFT, generally signifies higher molecular stability and lower chemical reactivity. jmchemsci.com Furthermore, the total energy calculated for the optimized structure provides a direct measure of its thermodynamic stability.
The imidazole ring can exist in different tautomeric forms (e.g., 1H and 3H tautomers). Additionally, the ethanolamine (B43304) side chain has rotational flexibility, leading to various conformers. DFT calculations are essential for determining the relative energies of these different isomers. By comparing the total energies of each optimized isomer, researchers can identify the most stable form of the molecule under given conditions. Studies on related benzimidazole (B57391) derivatives have shown that such analyses are crucial for understanding which isomer is likely to be present and active in a biological system. acs.org
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for studying the interaction of a ligand like this compound with a biological target, such as a protein. ajchem-a.com
In a typical MD simulation, a system containing the ligand, the protein, and solvent (usually water) is created. The forces between atoms are calculated, and Newton's equations of motion are solved to simulate the movement of each atom over a period of nanoseconds or longer. This allows for the observation of how the ligand binds to the protein and the stability of the resulting complex. nih.gov Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and the ligand's position, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. ajchem-a.com
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in identifying potential protein targets for this compound and understanding the molecular basis of its activity. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity or energy. researchgate.net
Identification of Potential Binding Sites
The first step in molecular docking is to identify potential binding sites on a target protein. These are often clefts or pockets on the protein's surface, such as the catalytic site of an enzyme or an allosteric site that regulates the protein's activity. nih.gov Docking algorithms can then predict how this compound fits into these sites.
The results of a docking study reveal the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For this compound, the imidazole ring can form hydrogen bonds through its nitrogen atoms and engage in π-stacking interactions, while the ethanolamine group is also a prime candidate for forming hydrogen bonds. acs.org By analyzing these interactions, researchers can understand the structural basis for the ligand's binding affinity and selectivity. nih.gov
Table 2: Potential Interactions of Imidazole-Based Ligands with Protein Residues from Docking Studies This table summarizes typical interactions observed in docking studies of various imidazole derivatives with protein targets, illustrating the types of bonds that this compound could form.
| Ligand Moiety | Type of Interaction | Interacting Amino Acid Residue (Example) | Reference |
| Imidazole Ring (NH) | Hydrogen Bond | Glu81 | researchgate.net |
| Imidazole Ring | Hydrophobic/π-π Stacking | Phe80, Phe82, Tyr160 | acs.orgresearchgate.net |
| Hydroxyl Group (-OH) | Hydrogen Bond | Ser206, His102 | acs.org |
| Amino Group (-NH) | Hydrogen Bond | Gly41, Arg184 | mdpi.com |
Elucidation of Binding Modes and Affinities
The determination of how a molecule binds to a biological target and the strength of that interaction are fundamental aspects of medicinal chemistry and drug design. wikipedia.org Computational techniques such as molecular docking are routinely employed to predict the preferred orientation of a ligand when bound to a protein, forming a stable complex. researchgate.netdaneshyari.com These methods are crucial in understanding the potential biological activity of compounds like this compound, which, as a substituted imidazole, may interact with a variety of biological targets, including histamine (B1213489) receptors. nih.govwikipedia.org
Molecular docking simulations place a ligand into the binding site of a protein and score the different poses based on a scoring function that estimates the binding affinity. researchgate.netdaneshyari.com For instance, in studies of other imidazole derivatives, molecular docking has been used to predict binding energies and identify key interactions, such as hydrogen bonds and pi-pi stacking, with amino acid residues in the active site of an enzyme or receptor. researchgate.netijpsjournal.com In the context of histamine receptors, theoretical models have been constructed to understand the binding of antagonists. These models suggest that the protonated imidazolium (B1220033) ring of a ligand can anchor to a negative site on the receptor, a principle that would likely apply to the imidazole moiety of this compound. nih.gov An energetic analysis, including the energy required for desolvation of the ligand, can then be used to compare the binding of different compounds and predict their relative potencies. nih.govuab.cat
The results of such studies are often presented in a tabular format, detailing the predicted binding energies and the specific interactions observed. While specific data for this compound is not available, a hypothetical table based on studies of similar compounds is presented below to illustrate the type of information that can be obtained.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Histamine H2 Receptor (Model) | -8.5 | Asp186, Tyr82 | Hydrogen Bond, Ionic Interaction |
| Phe198 | Pi-Pi Stacking | ||
| Sphingosine Kinase 1 (3VZD) | -7.2 | Glu343, Arg57 | Hydrogen Bond, Pi-Stacking |
This table is illustrative and based on computational studies of related imidazole compounds. ijpsjournal.comnih.gov The values and residues are not specific to this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the intricate details of chemical reactions. researchgate.net By using quantum chemical calculations, researchers can map out the potential energy surface of a reaction, providing a detailed understanding of how reactants are converted into products. acs.orgrsc.org This is particularly useful for understanding the synthesis and reactivity of heterocyclic compounds like imidazoles.
A key aspect of understanding a reaction mechanism is the identification of transition states—the highest energy points along a reaction coordinate—and the intermediates that may be formed. rsc.org Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), can be used to determine the geometries and energies of these transient species. researchgate.net For example, in the study of the atmospheric oxidation of imidazole by hydroxyl radicals, computational methods were used to map out both OH-addition and H-abstraction pathways. rsc.org The calculations revealed the energy barriers for each potential reaction step, allowing researchers to predict which pathways are kinetically favorable. rsc.org
The calculated energy barriers (activation energies) and reaction energies for each step of a proposed mechanism can be tabulated to provide a clear overview of the reaction profile. An illustrative example of such data for a hypothetical reaction involving an imidazole derivative is shown below.
| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |
| Step 1 | Imidazole + OH• | TS1 | Imidazole-OH adduct | 5.86 | -12.5 |
| Step 2 | Imidazole-OH adduct | TS2 | Ring-opened intermediate | 11.23 | -44.62 |
This table is illustrative and based on data from computational studies on the oxidation of imidazole. acs.orgrsc.org The values are not specific to this compound.
Many chemical reactions can yield multiple products, and computational modeling can be instrumental in predicting and explaining the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product). By calculating the activation energies for the different possible reaction pathways leading to different isomers, it is possible to predict which product will be favored. rsc.org
For instance, in the oxidation of imidazole, computational studies have shown that the addition of an OH radical is regioselective, preferentially occurring at the C2 and C5 positions adjacent to the nitrogen atoms, as these pathways have lower energy barriers. rsc.org Similarly, computational methods can be applied to understand the regioselectivity in the synthesis of substituted imidazoles. The Vilsmeier-Haack reaction for the synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes is an example where understanding the reaction mechanism can explain the observed regioselectivity. researchgate.net While specific computational studies on the regioselectivity of the synthesis of this compound are not found in the reviewed literature, the established computational methodologies for studying imidazole chemistry would be directly applicable.
Structure Activity Relationship Sar Studies of 2 1h Imidazol 4 Yl Amino Ethanol Analogues
Impact of Substituent Modifications on Biological Activities
The biological activities of 2-((1H-imidazol-4-yl)amino)ethanol analogues are significantly influenced by the nature and position of various substituents. These modifications can alter the molecule's size, shape, electronics, and physicochemical properties, thereby affecting its interaction with biological targets.
The introduction of aromatic and heterocyclic rings into the structure of this compound analogues has been a common strategy to explore and enhance biological activities. These substituents can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with the target protein.
For instance, in the development of antifungal agents, the presence of an aromatic group is considered a key pharmacophoric feature. researchgate.net The main azole antifungal drugs often contain an aromatic group as a hydrophobic moiety adjacent to the iron-coordinating azole ring. researchgate.net Studies on isosteviol-based 1,3-aminoalcohols revealed that an N-benzyl substitution was important for reliable antiproliferative activity. nih.gov However, further modifications with other aromatic systems did not lead to an increase in activity. nih.gov In some cases, heterocyclic substituents have shown superior activity. For example, a derivative with an N-(1H-imidazol-1-yl)propyl group was found to be the most active in a series of antiproliferative compounds. nih.gov
The position of the substituent on an aromatic ring can also be critical. In a series of ketamine analogues, 2- and 3-substituted compounds were generally found to be more active as anesthetics than their 4-substituted counterparts. mdpi.com The nature of the substituent on the aromatic or heterocyclic ring also plays a vital role. For example, in a series of IGF-1R inhibitors, the replacement of a (m-chlorophenyl)ethanol side chain with 2-(1H-imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chains led to some analogues with improved potency. nih.gov
A series of 4-(2-N-butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2-carboxylic acid-(substitutedphenyl-thiazole)-amides were synthesized and screened for their antibacterial and antifungal activities. mdpi.com This highlights the exploration of complex structures bearing multiple heterocyclic and aromatic moieties. mdpi.com
Table 1: Impact of Aromatic and Heterocyclic Substituents on Biological Activity
| Parent Scaffold | Substituent | Biological Activity | Key Finding |
|---|---|---|---|
| Isosteviol-based 1,3-aminoalcohol | N-benzyl | Antiproliferative | Important for activity, but other aromatics did not improve it. nih.gov |
| Isosteviol-based 1,3-aminoalcohol | N-(1H-imidazol-1-yl)propyl | Antiproliferative | Most active derivative in the series. nih.gov |
| Ketamine analogue | 2- and 3-substituted phenyl | Anesthetic | Generally more active than 4-substituted analogues. mdpi.com |
| IGF-1R inhibitor | 2-(1H-imidazol-4-yl)ethanamine | IGF-1R inhibition | Some analogues showed improved potency. nih.gov |
Variations in the length and branching of alkyl and hydroxyalkyl chains attached to the core structure can significantly impact the biological activity of this compound analogues. These chains can influence the molecule's lipophilicity, flexibility, and steric interactions with the binding site.
In the context of anesthetic ketamine esters, analogues with a longer (CH2)4CO2Me chain were, on average, about 2.5-fold more potent than those with a shorter (CH2)2CO2iPr chain. mdpi.com This suggests that the length of the alkyl chain plays a crucial role in modulating the anesthetic activity. mdpi.com
The presence and position of a hydroxyl group on the alkyl chain are also critical. The 1,3-aminoalcohol functionality, which includes a hydroxyalkyl chain, was deemed essential for the antiproliferative activity of certain isosteviol (B191626) derivatives. nih.gov The core structure of this compound itself contains a hydroxyethyl (B10761427) group, and modifications to this chain are a key area of SAR studies. For antifungal agents, the alcohol group in the 1-phenylethanol (B42297) scaffold is a crucial component. researchgate.net
The imidazole (B134444) ring itself is a key feature, with its nitrogen atoms playing a crucial role in many biological interactions. longdom.org In a study of insulin-degrading enzyme (IDE) inhibitors, the imidazole and a tertiary amine were found to be critical for activity. nih.gov The ability of the azole ring to coordinate with the heme iron is a principal pharmacophoric feature for many azole antifungal drugs. researchgate.net
The amino group linking the imidazole ring and the ethanol (B145695) moiety is another critical functional group. Its basicity and ability to form hydrogen bonds are often key to target binding. Modifications to this linker, such as its replacement or incorporation into other ring systems, can drastically alter the biological profile.
Furthermore, the oxygen atom of the ethanol group can also be a key hydrogen bond acceptor or donor. The importance of the 1,3-aminoalcohol function in some antiproliferative agents underscores the significance of the relative positioning of the amino and hydroxyl groups. nih.gov In the development of IGF-1R inhibitors, replacing the (m-chlorophenyl)ethanol side chain of a known inhibitor with 2-(1H-imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chains resulted in some analogues with improved potency and oral exposure, highlighting the impact of altering the heteroatom-containing side chain. nih.gov
Conformational Analysis and SAR
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogues helps in understanding how their shape influences their interaction with biological targets.
For azole antifungal agents, the spatial arrangement of the azole ring and the aromatic group is crucial for their mechanism of action, which involves interaction with the heme iron of the target enzyme. researchgate.net The stereochemistry of the molecule can also have a profound impact on its activity. Research has shown that for some antifungal compounds, one enantiomer can be significantly more active than the other. researchgate.net For example, the levorotatory enantiomer of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate was found to be 500 times more active against Candida species than the dextrorotatory enantiomer. researchgate.net This highlights the importance of considering the stereoisomers in SAR studies.
Computational methods, such as docking studies, can provide insights into the preferred binding conformations of these analogues. For instance, the docking of some imidazole-derived inhibitors at the exosite or the catalytic site of the insulin-degrading enzyme (IDE) provided a structural basis for their inhibitory activity. nih.gov
Design Principles for Optimized Analogues
Based on the SAR studies, several design principles can be formulated for creating optimized analogues of this compound with enhanced biological activities.
A key principle is the retention of essential pharmacophoric elements while systematically modifying other parts of the molecule. For many activities, the imidazole ring and the aminoethanol side chain are crucial. researchgate.netnih.gov Therefore, modifications often focus on the substituents on the imidazole ring or the terminal end of the aminoethanol chain.
Another important principle is the optimization of physicochemical properties such as solubility, lipophilicity, and metabolic stability. For example, in the development of IDE inhibitors, a methyl ester was successfully optimized to an amide or a 1,2,4-oxadiazole (B8745197) to improve activity, solubility, lipophilicity, and stability in plasma and microsomes. nih.gov
The principle of "bioisosteric replacement," where one functional group is replaced by another with similar steric and electronic properties, is also widely used. For instance, replacing a phenyl ring with a bioisosteric heterocycle can sometimes lead to improved activity or selectivity.
Finally, considering the stereochemistry of the molecule is paramount. As demonstrated in antifungal agents, synthesizing and testing optically pure enantiomers can lead to the discovery of highly potent compounds. researchgate.net The design of analogues should, therefore, take into account the potential for stereoisomers and their differential biological activities.
Molecular Interactions and Mechanisms of Action in Biological Systems
Interaction with Enzyme Systems
The imidazole (B134444) moiety is a key structural feature of 2-((1H-imidazol-4-yl)amino)ethanol and is known to participate in a variety of biological interactions. chemijournal.com This functional group is present in the amino acid histidine, which plays a crucial role in the structure and function of many proteins and enzymes. chemijournal.com The imidazole ring is amphoteric, meaning it can act as both an acid and a base, which contributes to its versatility in biological systems. chemijournal.com
Specificity and Kinetics of Enzyme Inhibition (e.g., Insulin-Degrading Enzyme (IDE), KDM6, Carbonic Anhydrase)
Insulin-Degrading Enzyme (IDE): While there is no direct kinetic data for this compound, studies on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids show that these related compounds can act as inhibitors of Insulin-Degrading Enzyme (IDE). IDE is a zinc metalloprotease responsible for degrading several small amyloidogenic peptides, including amyloid-β and insulin. For one such related inhibitor, which binds to both the exosite and the catalytic site of IDE, an IC₅₀ value for the inhibition of amyloid-β degradation has been reported. In a mutant form of the enzyme (E341A), a related imidazole derivative demonstrated an IC₅₀ of 5.8 µM.
KDM6: The lysine (B10760008) demethylase 6 (KDM6) family of enzymes, which remove methyl groups from histone H3 at lysine 27 (H3K27me3), are emerging as therapeutic targets in cancer. nih.gov The inhibition of KDM6 can alter the epigenetic landscape and affect gene transcription. nih.gov Research on other imidazole-based compounds has led to the development of KDM6 inhibitors. ekb.egresearch-nexus.net These inhibitors are often designed to chelate the ferrous ion in the active site of the enzyme. ekb.eg One such functionalized imidazole derivative, compound 6 from a specific study, was found to inhibit KDM6-expressing cancer cell lines by over 50%. ekb.eg The inhibitory mechanism of these compounds is thought to involve coordination with the active site metal. ekb.eg
Carbonic Anhydrase: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Various imidazole and sulfonamide derivatives have been explored as inhibitors of different carbonic anhydrase isoforms. The inhibitory potential of these compounds varies depending on the specific substitutions on the imidazole ring and the isoform of carbonic anhydrase being targeted. For instance, a series of quinazolinone derivatives, which are structurally distinct but also heterocyclic, have been shown to inhibit human carbonic anhydrase-II (hCA-II) with IC₅₀ values ranging from 14.0 to 59.6 μM. nih.gov
Table 1: Enzyme Inhibition Data for Structurally Related Imidazole Derivatives
| Compound Class | Target Enzyme | Reported Inhibition |
| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acid | Insulin-Degrading Enzyme (E341A mutant) | IC₅₀: 5.8 µM |
| Functionalized Imidazole-based inhibitor (compound 6) | KDM6-expressing cancer cells | >50% inhibition |
| Quinazolinone derivatives | Human Carbonic Anhydrase-II | IC₅₀: 14.0 - 59.6 µM nih.gov |
Note: The data in this table is for structurally related compounds and not for this compound, as direct inhibitory data for this specific compound is not currently available in the cited literature.
Allosteric Modulation and Dual Binding Mechanisms
The concept of allosteric modulation, where a compound binds to a site on an enzyme distinct from the active site to modify its activity, has been observed with some imidazole derivatives. For example, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators of the A3 adenosine (B11128) receptor.
Furthermore, a dual binding mechanism has been proposed for some imidazole-based inhibitors of IDE. These molecules are capable of binding to two separate sites within the enzyme's catalytic chamber: a permanent exosite and the catalytic site itself. This dual binding is thought to be crucial for their inhibitory effect on the degradation of substrates like amyloid-β.
Catalytic Roles of Imidazole in Enzymatic Processes
The imidazole ring, a core component of this compound, is fundamental to many enzymatic reactions. In enzymes, the imidazole side chain of histidine residues often acts as a general acid or general base catalyst. It can accept and donate protons at physiological pH, facilitating a variety of reactions. This catalytic activity is due to the pKa of the imidazole nitrogen being close to neutral. The charge relay system, present in the active centers of some enzymes, which is essential for the synthesis of phosphodiester and pyrophosphate bonds, often involves the -N=C-N- group found in imidazoles.
Modulation of Cellular Pathways
Beyond direct enzyme interaction, imidazole-containing compounds have been shown to influence broader cellular processes, including cytoskeletal dynamics and cell motility.
Disruption of Tubulin Polymerization and Microtubule Dynamics
While there is no direct evidence for this compound, related benzimidazole (B57391) derivatives are known to interfere with microtubule dynamics. Microtubules are essential for cell division, intracellular transport, and maintaining cell shape. Some 1H-benzimidazol-2-yl hydrazones have been shown to retard tubulin polymerization. For example, one such compound was observed to act as a strong inhibitor of microtubule dynamics, leading to a loss of normal cell morphology after 24 hours of treatment. Another related compound led to the formation of micronuclei, which is often a consequence of improper mitotic spindle formation. A series of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines have also been identified as inhibitors of tubulin polymerization, with the most active compounds showing effects at concentrations between 0.2 and 2 μM.
Table 2: Effects of Related Benzimidazole Derivatives on Microtubule Dynamics
| Compound Class | Observed Effect | Effective Concentration |
| 1H-benzimidazol-2-yl hydrazones | Inhibition of microtubule dynamics, loss of normal cell morphology | Not specified |
| 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines | Inhibition of tubulin polymerization | 0.2 - 2 µM |
Note: This table presents findings for related benzimidazole compounds to illustrate the potential effects of the imidazole scaffold on microtubule dynamics. Data for this compound is not available in the cited literature.
Inhibition of Cellular Migration
The migration of cells is a fundamental process in development and disease. Some peptidomimetics containing a benzamidothiazolylpyrazole cap have been shown to significantly inhibit the migration of breast cancer cells without causing apparent cytotoxicity. The inhibitory effect was found to be dose-dependent and was associated with a reduction in the levels of f-actin, suggesting a disruption of the cellular structures required for movement. While these compounds are structurally different, this demonstrates that molecules targeting cellular components involved in migration can have an inhibitory effect.
Biochemical Consequences of Molecular Binding
The binding of a ligand like this compound to a receptor or enzyme initiates a cascade of biochemical events within the cell. While specific consequences for this compound are not documented, we can infer potential impacts based on the known roles of related imidazole derivatives.
The metabolic impact of a compound is often linked to its primary mechanism of action. If this compound were to act as an angiotensin II receptor antagonist, its primary metabolic influence would be indirect, stemming from the modulation of the renin-angiotensin system. This could include alterations in aldosterone (B195564) secretion and subsequent effects on sodium and water balance.
Furthermore, some imidazole derivatives have been shown to possess antifungal activity by inhibiting enzymes crucial for fungal cell membrane synthesis, such as 14α-demethylase (CYP51). While this is a distinct mechanism from AII receptor antagonism, it illustrates the potential for imidazole-containing compounds to interfere with key metabolic enzymes.
The binding of an antagonist to the AT1 receptor would block the downstream signaling pathways typically activated by angiotensin II. These pathways are numerous and have profound effects on cellular function.
Key signaling cascades that could be inhibited include:
Phospholipase C (PLC) Pathway: Inhibition would lead to decreased production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in reduced intracellular calcium release and protein kinase C (PKC) activation. This would contribute to a decrease in vascular smooth muscle contraction.
Mitogen-Activated Protein Kinase (MAPK) Cascades: Angiotensin II is known to activate several MAPK pathways (e.g., ERK, JNK, p38), which are involved in cell growth, proliferation, and inflammation. Antagonism of the AT1 receptor would attenuate these pro-hypertrophic and pro-inflammatory signals.
In a different context, studies on other imidazole derivatives have shown interference with distinct signaling pathways. For example, certain imidazole compounds have demonstrated the ability to downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK) and interfere with the Wnt/β-catenin signaling pathway in leukemia cells, leading to reduced proliferation and induction of apoptosis. nih.gov This highlights the diverse signaling roles that imidazole-based molecules can play, depending on their specific structure and cellular context.
The potential for this compound to modulate these or other signaling cascades would be dependent on its specific binding partners within the cell, a characteristic that awaits experimental elucidation.
Biological Activity Assessment in Research Models
In Vitro Biological Evaluations
In vitro studies are fundamental in determining the biological activity of a compound at the cellular and molecular level. For 2-((1H-imidazol-4-yl)amino)ethanol and related imidazole-containing molecules, these evaluations have encompassed enzyme inhibition assays, cell-based assays for modulating cellular pathways, and antimicrobial and antiviral activity testing.
Enzyme Inhibition Assays
Derivatives of the imidazole (B134444) scaffold have been investigated for their ability to inhibit various enzymes that are crucial in disease pathways. For instance, a series of 1,2,4-triazole (B32235) bearing azinane analogues were synthesized and evaluated for their enzyme inhibition potential against acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE). Notably, methyl phenyl and dimethyl phenyl-substituted derivatives demonstrated potent inhibitory activity against AChE and BChE acs.org.
In the context of cancer, kinase inhibition is a significant area of study. Novel 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids have been identified as potential multi-kinase inhibitors. Specific derivatives from this class exhibited significant inhibitory activity against key kinases such as EGFR, HER2, CDK2, AURKC, and mTOR, with IC50 values comparable to established tyrosine kinase inhibitors mdpi.com. Another study focused on the discovery of a potent and selective inhibitor of class I PI3 kinase, GDC-0941, which features a thieno[3,2-d]pyrimidine (B1254671) core nih.gov. While not direct derivatives of this compound, these studies highlight the potential of the broader imidazole-containing chemical space in enzyme inhibition.
| Compound Class | Target Enzyme | Key Findings |
| 1,2,4-Triazole bearing azinane analogues | AChE, BChE, α-glucosidase, urease | Methyl phenyl and dimethyl phenyl derivatives showed potent inhibition of AChE and BChE. acs.org |
| 1H-benzo[d]imidazole-(halogenated) benzylidenebenzohydrazide hybrids | EGFR, HER2, CDK2, AURKC, mTOR | Potent multi-kinase inhibition with IC50 values comparable to known inhibitors. mdpi.com |
| Thieno[3,2-d]pyrimidine derivatives (e.g., GDC-0941) | Class I PI3 Kinase | Discovery of a potent, selective, and orally bioavailable inhibitor. nih.gov |
Cell-Based Assays for Cellular Pathway Modulation
The imidazole core is a key feature in many compounds designed to modulate cellular pathways, particularly in cancer research. Studies on synthetic marine sponge alkaloid analogues with a 2-amino-1H-imidazole core have demonstrated cytotoxic effects on various cancer cell lines, including murine 4T1 breast cancer, A549 human lung cancer, and HL-60 human myeloid leukemia cells. These compounds were found to induce apoptosis, as evidenced by phosphatidylserine (B164497) exposure and sub-G1 fragmentation of nuclear DNA, and also caused cell cycle arrest nih.gov.
Further investigations into imidazole derivatives have revealed their ability to disrupt tubulin polymerization, a critical process in cell division. For example, a 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole compound showed potent activity against colorectal cancer cell lines by inhibiting tubulin polymerization and causing DNA damage mdpi.com. Similarly, a structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, was found to impair tubulin assembly into the mitotic spindle, leading to a G2/M phase cell cycle block and subsequent apoptosis in head and neck squamous cell carcinoma cell lines mdpi.com.
The antiproliferative activity of various imidazole derivatives has been demonstrated across a range of cancer cell lines, including MDA-MB-231, T47D, MCF-7, HT29, and A549 mdpi.com.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effects |
| Synthetic marine sponge alkaloid analogues with 2-amino-1H-imidazole core | 4T1 (murine breast cancer), A549 (human lung cancer), HL-60 (human myeloid leukemia) | Cytotoxicity, apoptosis induction, cell cycle arrest. nih.gov |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480, HCT116, Caco-2 (colorectal cancer) | Inhibition of tubulin polymerization, DNA damage. mdpi.com |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative | Head and neck squamous cell carcinoma (HNSCC) | Impaired tubulin assembly, G2/M cell cycle block, apoptosis, inhibition of cell migration. mdpi.com |
| Imidazole and purine (B94841) derivatives | MDA-MB-231, T47D, MCF-7, HT29, A549 | Antiproliferative activity. mdpi.com |
Antimicrobial Activity Testing
The imidazole moiety is a well-established pharmacophore in the development of antimicrobial agents. A series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters, structurally related to ketoconazole, have demonstrated strong inhibitory activities against several fungal strains, including Candida albicans and the clinically resistant Candida glabrata researchgate.net. The minimum inhibitory concentration (MIC) for one of the most potent compounds against C. albicans was reported to be 0.125 μg/mL researchgate.net.
In the realm of antibacterial research, novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment have shown excellent in vitro activity against virulent phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa) mdpi.com. The mechanism of action for these compounds is suggested to involve disruption of the bacterial cell membrane, leading to the leakage of intracellular components mdpi.com.
Furthermore, a variety of imidazole and imidazolium (B1220033) salts derived from amino acids have been synthesized and tested for their antibacterial properties against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria, with some compounds showing significant activity mdpi.com.
| Compound Class | Target Microorganism(s) | Key Findings |
| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters | Candida albicans, Candida glabrata | Strong antifungal activity with MIC as low as 0.125 μg/mL against C. albicans. researchgate.net |
| 2-(pyrazol-4-yl)-1,3,4-oxadiazoles with imidazole fragment | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, Pseudomonas syringae pv. actinidiae | Excellent in vitro antibacterial activity. mdpi.com |
| Imidazole and imidazolium salts from amino acids | E. coli, B. subtilis | Demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com |
Antiviral Activity Assessments
The antiviral potential of imidazole-containing compounds has also been explored. For instance, a closo-decaborate anion derivative with an L-histidine methyl ester residue, which contains an imidazole group, was evaluated for its in vitro antiviral efficacy against influenza A/Moscow/01/2009 (H1N1)pdm09. This compound exhibited antiviral activity at a concentration of 5.0 μg/mL without showing cytotoxic effects at concentrations up to 160.0 μg/mL nih.gov. Another study on pyrazole-based heterocycles, including imidazole derivatives, reported that some of these compounds showed noteworthy antiviral activity against the avian influenza virus nih.gov.
| Compound Class | Target Virus | Key Findings |
| closo-Decaborate anion with L-histidine methyl ester residue | Influenza A/Moscow/01/2009 (H1N1)pdm09 | Exhibited antiviral activity at 5.0 μg/mL with low cytotoxicity. nih.gov |
| Pyrazole-based heterocycles with imidazole moiety | Avian influenza virus | Some compounds showed significant antiviral activity. nih.gov |
In Vivo Research Models
Following promising in vitro results, the efficacy of imidazole-based compounds is often further evaluated in in vivo models to understand their activity within a whole organism.
Potential Roles As Biochemical Probes and Precursors8.1. Utility of 2 1h Imidazol 4 Yl Amino Ethanol As a Chemical Tool for Biological Research8.2. Precursor in the Biosynthesis of Natural Products or Metabolites8.3. Derivatization for Novel Academic Applications
Additionally, a table of mentioned compound names cannot be created as no compounds were discussed in the context of the requested article.
Future Research Directions and Unexplored Avenues
Advanced Synthetic Strategies for Enhanced Analogues
The future synthesis of 2-((1H-imidazol-4-yl)amino)ethanol analogues will necessitate the adoption of advanced and efficient methodologies to generate diverse libraries for biological screening. A primary avenue of exploration will be the development of more sophisticated synthetic routes that offer greater control over stereochemistry and allow for a wider range of functional group substitutions.
Key areas for synthetic innovation include:
Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processing, including improved reaction efficiency, enhanced safety for handling potentially hazardous reagents, and the ability to rapidly generate a series of analogues. This approach would be particularly beneficial for the multi-step synthesis often required for imidazole (B134444) derivatives.
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and improve yields for key bond-forming reactions, such as the construction of the imidazole ring or the coupling of the ethanolamine (B43304) side chain.
Novel Coupling Chemistries: Exploring new cross-coupling reactions, potentially catalyzed by earth-abundant metals, could provide more sustainable and cost-effective methods for diversifying the core structure. This could involve C-H activation strategies to directly functionalize the imidazole ring.
Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches
A comprehensive understanding of how this compound and its future analogues exert their biological effects is critical for rational drug design. An integrated approach that combines experimental techniques with computational modeling will be essential to elucidate their mechanism of action at a molecular level.
Future research should focus on:
Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and yeast two-hybrid screening can help identify the primary protein targets of these compounds.
Biophysical Interaction Studies: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the interaction between the compounds and their biological targets.
Computational Modeling: Molecular docking and dynamic simulations can predict the binding modes of this compound analogues within the active sites of their targets. These computational insights can guide the design of new derivatives with improved potency and selectivity.
Exploration of Novel Biological Targets and Pathways
The inherent structural features of the this compound scaffold, particularly the imidazole ring which is a known bioisostere for various functional groups and can act as a hydrogen bond donor and acceptor, suggest the potential for interaction with a wide range of biological targets. Future research should cast a wide net to identify novel therapeutic applications.
Potential areas of investigation include:
Kinase Inhibition: The amino-imidazole core is a common motif in many kinase inhibitors. Screening campaigns against a broad panel of kinases could reveal novel inhibitory activities.
G-Protein Coupled Receptors (GPCRs): The structural similarity to histamine (B1213489), which also contains an imidazole ring, suggests that these compounds could modulate the activity of various GPCRs.
Enzyme Inhibition: Beyond kinases, the scaffold may interact with other enzyme classes, such as metalloenzymes, where the imidazole can coordinate with metal ions.
Development of Structure-Based Design Paradigms for this compound Analogues
As lead compounds with promising biological activity emerge, a structure-based design approach will be paramount for optimizing their properties. This iterative cycle of design, synthesis, and testing, guided by detailed structural information, will be crucial for developing clinical candidates.
Key elements of this paradigm will include:
X-ray Crystallography and Cryo-EM: Obtaining high-resolution crystal or cryo-electron microscopy structures of the compounds in complex with their biological targets will provide a detailed blueprint for rational design.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models will help to correlate the structural features of the analogues with their biological activity, enabling the prediction of the potency of new designs.
Pharmacophore Modeling: Identifying the key structural features and their spatial arrangement required for biological activity will guide the design of new scaffolds that retain or improve upon the desired interactions.
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
